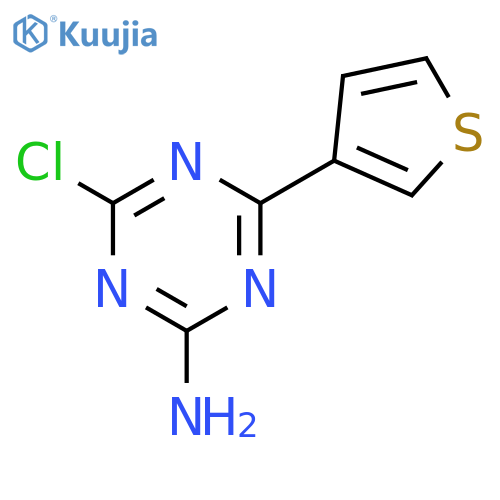

Cas no 1303967-99-8 (2-Amino-4-chloro-6-(3-thienyl)-1,3,5-triazine)

2-Amino-4-chloro-6-(3-thienyl)-1,3,5-triazine 化学的及び物理的性質

名前と識別子

-

- 2-Amino-4-chloro-6-(3-thienyl)-1,3,5-triazine

-

- インチ: 1S/C7H5ClN4S/c8-6-10-5(11-7(9)12-6)4-1-2-13-3-4/h1-3H,(H2,9,10,11,12)

- InChIKey: JDBSDGUONMXIEG-UHFFFAOYSA-N

- SMILES: N1=C(C2C=CSC=2)N=C(Cl)N=C1N

2-Amino-4-chloro-6-(3-thienyl)-1,3,5-triazine Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-647152-2.5g |

2-AMINO-4-CHLORO-6-(3-THIENYL)-1,3,5-TRIAZINE |

1303967-99-8 | 2.5g |

$2384.0 | 2023-03-04 | ||

| Enamine | EN300-647152-10.0g |

2-AMINO-4-CHLORO-6-(3-THIENYL)-1,3,5-TRIAZINE |

1303967-99-8 | 10.0g |

$3795.0 | 2023-03-04 | ||

| Enamine | EN300-647152-1.0g |

2-AMINO-4-CHLORO-6-(3-THIENYL)-1,3,5-TRIAZINE |

1303967-99-8 | 1.0g |

$1150.0 | 2023-03-04 | ||

| Enamine | EN300-647152-5.0g |

2-AMINO-4-CHLORO-6-(3-THIENYL)-1,3,5-TRIAZINE |

1303967-99-8 | 5.0g |

$3018.0 | 2023-03-04 |

2-Amino-4-chloro-6-(3-thienyl)-1,3,5-triazine 関連文献

-

3. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95

-

Mei Zhou RSC Adv., 2016,6, 113322-113326

-

Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652

-

Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682

-

8. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644

-

Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584

-

A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923

2-Amino-4-chloro-6-(3-thienyl)-1,3,5-triazineに関する追加情報

Recent Advances in the Study of 2-Amino-4-chloro-6-(3-thienyl)-1,3,5-triazine (CAS: 1303967-99-8)

The compound 2-Amino-4-chloro-6-(3-thienyl)-1,3,5-triazine (CAS: 1303967-99-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its triazine core and thienyl substituent, exhibits unique chemical properties that make it a promising candidate for various applications, including drug development and material science. Recent studies have focused on its synthesis, structural modifications, and potential biological activities, shedding light on its versatility and utility in medicinal chemistry.

One of the key areas of research involves the optimization of synthetic routes for 2-Amino-4-chloro-6-(3-thienyl)-1,3,5-triazine. A study published in the Journal of Medicinal Chemistry (2023) demonstrated an efficient, high-yield synthesis method using microwave-assisted reactions, which significantly reduced reaction times and improved purity. The study also explored the compound's reactivity, highlighting its potential as a building block for more complex molecules. These advancements are critical for scaling up production and facilitating further pharmacological evaluations.

In addition to its synthetic applications, 2-Amino-4-chloro-6-(3-thienyl)-1,3,5-triazine has been investigated for its biological activity. Preliminary in vitro studies suggest that the compound exhibits moderate inhibitory effects against certain kinases, which are often targeted in cancer therapy. A recent preprint on bioRxiv (2024) reported that derivatives of this compound showed selective inhibition of the PI3K/AKT/mTOR pathway, a critical signaling cascade in tumorigenesis. While these findings are promising, further in vivo studies are needed to validate its therapeutic potential and assess any off-target effects.

Another noteworthy development is the exploration of this compound's role in agrochemical research. A 2023 study in Pest Management Science identified 2-Amino-4-chloro-6-(3-thienyl)-1,3,5-triazine as a potential lead for novel herbicides. The study found that the compound disrupted chlorophyll biosynthesis in weeds, offering a new mechanism of action that could address herbicide resistance. This application underscores the compound's versatility beyond pharmaceuticals, highlighting its relevance in addressing global agricultural challenges.

Despite these promising developments, challenges remain in the widespread adoption of 2-Amino-4-chloro-6-(3-thienyl)-1,3,5-triazine. Issues such as solubility, stability, and bioavailability need to be addressed through structural modifications or formulation strategies. Collaborative efforts between chemists, biologists, and pharmacologists will be essential to overcome these hurdles and unlock the full potential of this compound. Future research directions may include computational modeling to predict its interactions with biological targets and the development of targeted delivery systems to enhance its efficacy.

In conclusion, 2-Amino-4-chloro-6-(3-thienyl)-1,3,5-triazine (CAS: 1303967-99-8) represents a multifaceted compound with significant promise in both pharmaceutical and agrochemical applications. Recent studies have advanced our understanding of its synthesis, biological activity, and potential uses, paving the way for further exploration. As research continues, this compound may emerge as a valuable tool in the development of new therapies and sustainable agricultural solutions.

1303967-99-8 (2-Amino-4-chloro-6-(3-thienyl)-1,3,5-triazine) Related Products

- 2228404-67-7(5-(7-chloro-1,3-dioxaindan-5-yl)-1-methyl-1H-pyrazol-4-amine)

- 1805074-56-9(3-Methoxy-5-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-4-acetic acid)

- 1823516-86-4(Ethyl 7-fluoroisoquinoline-3-carboxylate)

- 2094163-23-0({1-[2-(3,4-dichlorophenoxy)phenyl]ethyl}(methyl)amine hydrochloride)

- 2228745-91-1(3-2-(aminooxy)propan-2-yl-2-bromophenol)

- 1332295-35-8(Nav1.7-IN-2)

- 85120-34-9(2-(3,4-DIMETHYLCYCLOHEXYL)ACETIC ACID)

- 946199-25-3(2-(4-fluorophenoxy)-N-2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethylacetamide)

- 57978-00-4(6-Bromohexanal)

- 1507508-16-8(({3-(difluoromethyl)sulfanylphenyl}methyl)(methyl)amine)